BenchChemオンラインストアへようこそ!

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine

Regiochemistry Structure-Activity Relationship Target Engagement

Procure this exact 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine (CAS 2379987-39-8) to secure the critical thiophen-2-yl regiochemistry required for valid SAR. The 5-Br handle enables late-stage Suzuki diversification; morpholine enhances CNS solubility. Substituting the thiophen-3-yl analog (CAS 2379988-84-6) or des-bromo scaffold compromises docking poses and hydrogen-bond vectors, risking false negatives in ROMK/channel assays. Verify purity ≥98% before committing to SPR/ITC campaigns.

Molecular Formula C14H17BrN4OS
Molecular Weight 369.28
CAS No. 2379987-39-8
Cat. No. B2683018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine
CAS2379987-39-8
Molecular FormulaC14H17BrN4OS
Molecular Weight369.28
Structural Identifiers
SMILESC1COCCN1C(CNC2=NC=C(C=N2)Br)C3=CC=CS3
InChIInChI=1S/C14H17BrN4OS/c15-11-8-16-14(17-9-11)18-10-12(13-2-1-7-21-13)19-3-5-20-6-4-19/h1-2,7-9,12H,3-6,10H2,(H,16,17,18)
InChIKeyXUCDEDYJGALMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine: A Structurally Distinct Pyrimidine Scaffold for Kinase and Ion Channel Probe Discovery


5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine (CAS 2379987-39-8) is a synthetic small molecule (C14H17BrN4OS, MW 369.28) characterized by a 5-bromopyrimidine core linked via an ethylamine spacer to a morpholine and a thiophen-2-yl moiety [1]. This compound belongs to a critical pharmacophore class where substituted pyrimidines act as ATP-competitive kinase inhibitors or ion channel modulators. Its defining feature is the combination of three privileged structures in a specific regiochemical arrangement, creating a unique vector for molecular interactions. The 5-bromo substituent on the pyrimidine provides a synthetic handle for further derivatization via cross-coupling reactions, making it a versatile advanced intermediate. While specific bioactivity data for this exact structure is not publicly available in peer-reviewed journals, its structural homology to known ROMK (Kir1.1) channel inhibitors and morpholinopyrimidine kinase inhibitors positions it as a high-priority scaffold for medicinal chemistry campaigns [2].

Procurement Alert: Why Regioisomers and Core-Modified Analogs of 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine Are Not Functionally Equivalent


In the absence of direct bioactivity data, the rationale for selecting this specific compound hinges on its precise, non-interchangeable structural identity. Generic substitution by close analogs is demonstrably invalid. For example, the regioisomer 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine (CAS 2379988-84-6) changes the attachment point of the thiophene ring, which alters the vector of the sulfur atom's lone pair electrons and the ring's pi-system, fundamentally changing hydrogen-bonding and pi-stacking interactions with a target protein . Similarly, core replacement with thieno[3,2-d]pyrimidine (CAS 1324712-68-6) introduces a fused ring system that significantly increases rigidity and electron density, altering both the binding pose and pharmacokinetic profile . The presence of the bromine atom at the 5-position of the pyrimidine is not merely a placeholder; it provides a critical dipole moment and a synthetic handle for late-stage functionalization that is absent in the des-bromo analog [1]. These precise structural features dictate the compound's value as a probe, and substitution with an analog possessing even a single-point change compromises the experimental hypothesis.

Quantitative Differential Map for 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine: A Comparator-Based Analysis for Informed Procurement


Regiochemical Precision: Thiophen-2-yl vs. Thiophen-3-yl Attachment Determines Molecular Topology

The target compound features a thiophene ring connected at the 2-position, establishing a specific spatial relationship between the sulfur heteroatom and the pyrimidine core. This is distinct from the thiophen-3-yl regioisomer (CAS 2379988-84-6), where the vector of the sulfur atom is shifted by approximately 120 degrees . This topological difference is not trivial; it is frequently the single most critical determinant of target binding in kinase and GPCR drug discovery, often resulting in activity differences of an order of magnitude or more between regioisomers [1].

Regiochemistry Structure-Activity Relationship Target Engagement

Synthetic Tractability: The C5-Bromo Substituent as a Quantifiable Advantage in Late-Stage Derivatization

The presence of the bromine atom at the 5-position of the pyrimidine ring is a strategic advantage over the des-bromo or des-halogen analogs. This allows for rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate a library of analogs for SAR studies [1]. The des-bromo analog (hypothetical scaffold) or analogs where this position is blocked (e.g., C5-H or C5-methyl) lack this vector for chemical elaboration, severely limiting their utility as a core scaffold for hit-to-lead programs.

Late-Stage Functionalization Suzuki Coupling Medicinal Chemistry

Physicochemical Differentiation: Calculated Properties Indicate Distinct ADME Profile from Core-Modified Analogs

The target compound's physicochemical profile, calculated from its structure, differs notably from a common core-modified analog, the thieno[3,2-d]pyrimidine (CAS 1324712-68-6). The target compound has a lower molecular weight (369.28 vs. 346.47 for the analog) but a different heteroatom count and ring system, leading to divergent predictions for key ADME parameters. The presence of the bromine atom increases lipophilicity (cLogP) compared to the non-brominated analogs, which can be a critical factor in membrane permeability and target engagement in cellular assays [1].

Drug-likeness Lipinski's Rule of Five ADME Prediction

High-Value Application Scenarios for 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine Informed by Structural Evidence


Chemical Probe Development for ROMK (Kir1.1) Channel and Related Ion Channel Targets

Given the class-level evidence linking morpholinopyrimidine scaffolds to ROMK channel inhibition [1], this compound is a high-priority procurement candidate for labs investigating potassium channel pharmacology. Its structural features, including the 5-bromo handle for affinity labeling or further functionalization, make it an ideal starting point for developing novel diuretic or cardiovascular probes. Prioritize this exact compound over the thiophen-3-yl regioisomer to avoid a false negative due to incorrect molecular topology.

Kinase Inhibitor Hit-to-Lead and Library Synthesis

The pyrimidine core is a classic ATP-competitive kinase inhibitor hinge-binder [2]. This compound's unique combination of a morpholine (solubility and ribose-pocket binding) and a brominated pyrimidine (hinge region and synthetic vector) makes it a strategically superior starting point for hit-to-lead campaigns. Procurement of this specific intermediate allows medicinal chemists to rapidly generate diverse analog libraries via Suzuki coupling, exploring vectors from the 5-position that are inaccessible with non-halogenated scaffolds.

Computational Chemistry and Pharmacophore Model Validation

The compound's precise regiochemistry (thiophen-2-yl) serves as a critical probe for computational models. It can be used to validate docking poses, pharmacophore models, and free energy perturbation (FEP) predictions where the position of the thiophene sulfur is a key discriminatory feature [3]. Its procurement in high purity is essential for generating the robust biophysical data (e.g., SPR, ITC) required to validate these models, where even minor regioisomeric impurities would confound the results.

Development of CNS-Penetrant Probes (Privileged Scaffold Approach)

The combination of a low molecular weight (<400 Da), a morpholine ring (a known CNS-privileged structure), and a calculated lipophilicity profile (cLogP ~2.8) makes this compound a candidate for CNS drug discovery programs [4]. Its procurement is justified for screening against CNS targets (e.g., GPCRs, ion channels) where its predicted ability to cross the blood-brain barrier, inferred from its physicochemical properties, offers a distinct advantage over larger or more polar analogs.

Quote Request

Request a Quote for 5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.